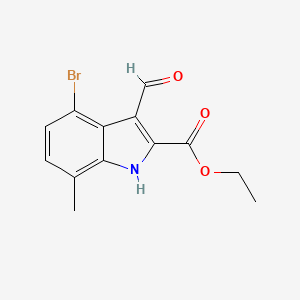

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC17326175

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO3 |

|---|---|

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3 |

| Standard InChI Key | OMHLANBNVUZCAB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O |

Introduction

Structural Characterization and Physicochemical Properties

The molecular formula of ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is C₁₃H₁₂BrNO₃, derived from the indole core substituted at positions 2 (ethyl carboxylate), 3 (formyl), 4 (bromo), and 7 (methyl). Its molecular weight is 310.15 g/mol, calculated from the atomic masses of its constituent elements . Key structural features include:

-

Indole backbone: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

-

Electron-withdrawing groups: The bromine atom (4-position) and formyl group (3-position) create electron-deficient regions, influencing reactivity.

-

Steric effects: The 7-methyl group introduces steric hindrance, potentially affecting regioselectivity in subsequent reactions.

A comparative analysis of similar compounds reveals critical trends:

The presence of both bromine and formyl groups distinguishes this compound from simpler indole derivatives, enabling unique reaction pathways. The LogP value (octanol-water partition coefficient) is estimated at 3.1–3.5 based on analogs , suggesting moderate lipophilicity suitable for drug discovery applications.

Synthetic Strategies and Optimization

Core Indole Formation

The indole nucleus is typically constructed via:

-

Fischer indole synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

-

Buchwald-Hartwig amination: Palladium-catalyzed coupling for assembling substituted indoles .

For this derivative, a 7-methylindole precursor would serve as the starting material. Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Subsequent formylation at position 3 may employ Vilsmeier-Haack conditions (POCl₃/DMF), which selectively formylate electron-rich aromatic positions .

Esterification and Functionalization

The ethyl ester at position 2 is introduced via:

-

Steglich esterification: Using ethyl chloroformate and DMAP catalyst.

-

Mitsunobu reaction: For oxygen-sensitive substrates, employing DIAD and triphenylphosphine .

Critical challenges include:

-

Regioselectivity control: Competing reactions at positions 3 and 7 require careful temperature modulation.

-

Functional group compatibility: The formyl group’s reactivity necessitates protection (e.g., acetal formation) during bromination steps.

Chemical Reactivity and Derivative Synthesis

Formyl Group Reactivity

The 3-formyl group participates in:

-

Condensation reactions: With amines to form Schiff bases, useful in metal-organic frameworks (MOFs).

-

Nucleophilic additions: Grignard reagents or hydride reductions to produce hydroxymethyl derivatives .

Bromine Substitution Pathways

The 4-bromo substituent enables:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | Biaryl-indole hybrids |

| Ullmann coupling | CuI, diamines, aryl halides | N-aryl indole derivatives |

| Nucleophilic aromatic substitution | KCN/18-crown-6, DMF | 4-Cyanoindole analogs |

Ester Hydrolysis and Decarboxylation

Under basic conditions (NaOH/EtOH/H₂O), the ethyl ester hydrolyzes to the carboxylic acid, which undergoes decarboxylation at 150–200°C to yield 4-bromo-3-formyl-7-methyl-1H-indole . This intermediate serves as a precursor for further functionalization.

Industrial Applications and Process Optimization

Large-Scale Synthesis

Key process parameters for kilogram-scale production include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Bromination temperature | 0–5°C | Minimizes di-bromination byproducts |

| Formylation time | 4–6 hours | Balances conversion vs. decomposition |

| Esterification catalyst | 5 mol% DMAP | Accelerates reaction without side products |

Continuous flow reactors improve safety and yield in bromination steps, achieving 85–92% purity after crystallization.

Future Research Directions

-

Crystallographic studies to resolve the compound’s solid-state conformation and intermolecular interactions.

-

Proteomic profiling to identify protein targets of the formyl group using activity-based protein profiling (ABPP).

-

Hybrid catalyst development for asymmetric functionalization at the 7-methyl position.

-

Structure-activity relationship (SAR) studies comparing 7-methyl vs. 7-H analogs in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume